2,2-Dipropyloxirane
Overview
Description
Mechanism of Action
Target of Action
Oxirane, 2,2-dipropyl- is a type of oxirane compound. Oxiranes are known to have a broad spectrum of biological activity . .
Mode of Action
It is known that oxirane compounds can undergo reactions such as aminolysis . In the case of oxirane-2,2-dicarboxamides, aminolysis effected by primary amines occurs in keeping with Krasusky rule to afford 2-(1-R-amino-ethyl)-3-aryl-2-hydroxymalonamides or tartronamide .
Biochemical Pathways
Oxirane compounds are known to be involved in various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
It is known that some oxirane compounds exhibit moderate activity both as plant growth regulators and 2,4-d antidotes .
Biochemical Analysis
Biochemical Properties
Oxirane, 2,2-dipropyl- is a part of the oxirane family, which are known for their broad spectrum of biological activity . The extended PBPK model describes both the unstable oxirane metabolite, 2-CEO, and metabolism of the more stable oxirane, 1-CEO, to reactive metabolites via microsomal oxidation to a diepoxide . This suggests that Oxirane, 2,2-dipropyl- may interact with various enzymes, proteins, and other biomolecules in a biochemical reaction.
Cellular Effects
The cellular effects of Oxirane, 2,2-dipropyl- are not well-documented in the literature. Oxiranes in general are known to have significant effects on cellular processes. For instance, they typically polymerize more slowly than acrylates and tend to be brittle . Cationic active centers are long-lived, resulting in significant dark cure . This suggests that Oxirane, 2,2-dipropyl- may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Oxirane, 2,2-dipropyl- involves a concerted reaction with a four-part, circular transition state . The result is that the originally electropositive oxygen atom ends up in the oxacyclopropane ring and the COOH group becomes COH . This suggests that Oxirane, 2,2-dipropyl- exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
. This suggests that Oxirane, 2,2-dipropyl- may have long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of Oxirane, 2,2-dipropyl- at different dosages in animal models are not well-documented in the literature. It is known that the effects of drugs can vary greatly between different species
Metabolic Pathways
. This suggests that Oxirane, 2,2-dipropyl- may interact with various enzymes or cofactors in metabolic pathways.
Transport and Distribution
The transport and distribution of Oxirane, 2,2-dipropyl- within cells and tissues are not well-documented in the literature. It is known that drugs can be transported and distributed within cells and tissues via various transporters or binding proteins
Subcellular Localization
The subcellular localization of Oxirane, 2,2-dipropyl- is not well-documented in the literature. It is known that proteins can be directed to specific compartments or organelles via targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dipropyloxirane can be synthesized through several methods. One common approach involves the epoxidation of alkenes using peracids or hydrogen peroxide in the presence of a catalyst. For instance, the reaction of 2,2-dipropyl-1-pentene with a peracid such as meta-chloroperoxybenzoic acid (mCPBA) can yield this compound under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale epoxidation processes. These processes often employ catalysts such as titanium silicalite-1 (TS-1) or molybdenum-based catalysts to enhance the efficiency and selectivity of the reaction. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dipropyloxirane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding diols or carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can lead to the formation of various substituted oxiranes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products:
Oxidation: Diols or carbonyl compounds.
Reduction: Alcohols or alkanes.
Substitution: Substituted oxiranes.
Scientific Research Applications
2,2-Dipropyloxirane has found applications in various scientific research fields:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
2,2-Dimethyloxirane: Similar in structure but with methyl groups instead of propyl groups.
2,2-Diethyloxirane: Contains ethyl groups instead of propyl groups.
1,2-Epoxyoctane: A longer-chain epoxide with different reactivity.
Uniqueness: 2,2-Dipropyloxirane is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to other oxiranes. Its larger alkyl groups (propyl) provide different steric and electronic effects, influencing its chemical behavior and applications .
Properties
IUPAC Name |
2,2-dipropyloxirane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-3-5-8(6-4-2)7-9-8/h3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJRGADMSFUEEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CO1)CCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00539926 | |
Record name | 2,2-Dipropyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00539926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98560-25-9 | |
Record name | 2,2-Dipropyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00539926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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